molecular formula C10H12ClNO2S B12975919 4-((2-Amino-4-chlorophenyl)thio)butanoic acid

4-((2-Amino-4-chlorophenyl)thio)butanoic acid

Katalognummer: B12975919
Molekulargewicht: 245.73 g/mol
InChI-Schlüssel: WNGWFSMXNVWRPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Amino-4-chlorophenyl)thio)butanoic acid is an organic compound that features a butanoic acid backbone with a 2-amino-4-chlorophenylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid typically involves the reaction of 2-amino-4-chlorothiophenol with butanoic acid derivatives under specific conditions. One common method includes the use of coupling agents to facilitate the formation of the thioether bond between the thiophenol and the butanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-((2-Amino-4-chlorophenyl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Wissenschaftliche Forschungsanwendungen

4-((2-Amino-4-chlorophenyl)thio)butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((2-Amino-4-chlorophenyl)thio)butanoic acid involves its interaction with specific molecular targets. The amino and chlorophenylthio groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((2-Amino-4-chlorophenyl)thio)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .

Eigenschaften

Molekularformel

C10H12ClNO2S

Molekulargewicht

245.73 g/mol

IUPAC-Name

4-(2-amino-4-chlorophenyl)sulfanylbutanoic acid

InChI

InChI=1S/C10H12ClNO2S/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,13,14)

InChI-Schlüssel

WNGWFSMXNVWRPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)N)SCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.